1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride
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Overview
Description
1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and is used in scientific research for its diverse applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the biological context.
Result of Action
It is known that indole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the particular target and the biological context.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride, have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific steps for synthesizing this compound may involve:
Formation of the hydrazone: Reacting phenylhydrazine with an appropriate aldehyde or ketone.
Cyclization: Heating the hydrazone in the presence of an acid catalyst to form the indole ring.
Substitution: Introducing the ethanamine group at the 2-position of the indole ring.
Hydrochloride formation: Treating the resulting compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,7-Dimethyl-1H-indol-3-yl)ethanamine
- 1-(5,7-Dimethyl-1H-indol-2-yl)propanamine
- 1-(5,7-Dimethyl-1H-indol-2-yl)butanamine
Uniqueness
1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the ethanamine group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(5,7-dimethyl-1H-indol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-7-4-8(2)12-10(5-7)6-11(14-12)9(3)13;/h4-6,9,14H,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQVWLICOLWTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C(C)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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